Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethyl-, monobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-561388 is a small molecule drug developed by Bristol Myers Squibb Co. It is a corticotropin-releasing factor receptor 1 (CRHR1) antagonist, primarily investigated for its potential therapeutic effects in treating anxiety and depressive disorders . The compound has a molecular formula of C27H35N5O6S and a CAS registry number of 383368-51-2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-561388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary information held by Bristol Myers Squibb Co. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods
Industrial production methods for BMS-561388 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing. Specific details on the industrial production methods are not publicly available.
Analyse Des Réactions Chimiques
Types of Reactions
BMS-561388 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of BMS-561388.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS-561388 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of BMS-561388 .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in studies involving CRHR1 antagonists.
Biology: Investigated for its effects on the corticotropin-releasing hormone pathway.
Medicine: Explored as a potential therapeutic agent for anxiety and depressive disorders.
Mécanisme D'action
BMS-561388 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1 (CRHR1). This receptor is involved in the stress response and regulation of mood. By blocking CRHR1, BMS-561388 can potentially reduce the symptoms of anxiety and depression. The molecular targets and pathways involved include the inhibition of CRHR1 signaling, which affects the release of stress hormones and neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.
NBI-30775: A CRHR1 antagonist investigated for its effects on stress-related disorders.
R121919: A compound with CRHR1 antagonistic properties, studied for its anxiolytic effects.
Uniqueness of BMS-561388
BMS-561388 is unique due to its specific molecular structure and high affinity for CRHR1. Its development by Bristol Myers Squibb Co. and the extensive research conducted on its therapeutic potential make it a notable compound in the field of CRHR1 antagonists .
Propriétés
Numéro CAS |
383368-51-2 |
---|---|
Formule moléculaire |
C27H35N5O6S |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H29N5O3.C6H6O3S/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5;7-10(8,9)6-4-2-1-3-5-6/h7-8,13H,9-12H2,1-6H3;1-5H,(H,7,8,9) |
Clé InChI |
ZQUBMILBXQLTDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O |
Synonymes |
4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine BMS 561388 BMS-561388 BMS561388 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.